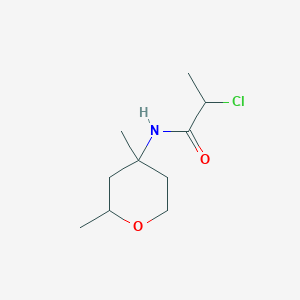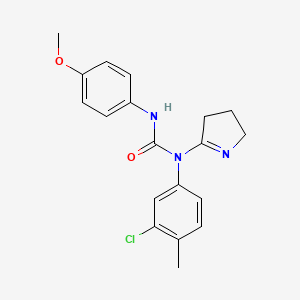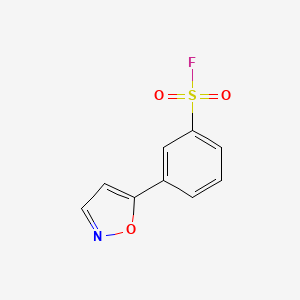![molecular formula C20H20BrN3O4 B2826239 Prop-2-enyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622360-28-5](/img/structure/B2826239.png)
Prop-2-enyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a pyrimidine derivative. Pyrimidines are one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine, and cytosine) and vitamin B1 . They have been known since their early days as essential components of nucleic acid to their current usage in the chemotherapy of AIDS .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidine derivatives can be prepared by the reaction of 1,3-dielectrophilic components with urea derivatives in the presence of K2CO3 under reflux .Scientific Research Applications
Pyrimidine Derivatives in Antiviral and Anticancer Research
Pyrimidine derivatives, such as the one , have been extensively researched for their potential in antiviral and anticancer applications. For instance, research conducted by Hocková et al. (2003) explored 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position, revealing significant inhibitory activity against retrovirus replication in cell culture (Hocková et al., 2003). Similarly, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines, showing potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Antimicrobial Applications
Pyrimidine derivatives have also shown promise in antimicrobial research. Sarhan et al. (2021) synthesized novel pyrido[2,3-d]pyrimidines with potent antimicrobial effects against various bacteria, acting as selective inhibitors of fatty acid synthesis (Sarhan et al., 2021). Gad-Elkareem et al. (2011) further explored the antimicrobial activity of pyridothienopyrimidine derivatives, demonstrating effectiveness against various microbes (Gad-Elkareem et al., 2011).
Synthesis and Structural Studies
The synthesis and structural analysis of pyrimidine derivatives have been pivotal in expanding their applications. Malik et al. (2020) conducted studies on pyrimidine analogs, using Suzuki cross-coupling reactions, and provided insights through density functional theory calculations (Malik et al., 2020). Gomha et al. (2018) synthesized [1,2,4]triazolo[4,3-a]pyrimidines, contributing to the understanding of the structural aspects of these compounds (Gomha et al., 2018).
properties
IUPAC Name |
prop-2-enyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4/c1-5-9-28-19(26)14-11(2)22-17-16(18(25)24(4)20(27)23(17)3)15(14)12-7-6-8-13(21)10-12/h5-8,10,15,22H,1,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRCBTJNRHMFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=CC=C3)Br)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2826157.png)
![3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2826158.png)




![2-methyl-3-phenyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2826167.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide hydrochloride](/img/structure/B2826168.png)



![Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate](/img/structure/B2826178.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2826179.png)